Deacylcortivazol
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Overview
Description
Deacylcortivazol is a potent glucocorticoid with a unique structure and significant anti-leukemic cell activity. It is a modified cortisol derivative containing a phenylpyrazole group fused to the 2-3 position of the corticosteroid A ring, which eliminates the C3-keto group . This compound has shown promise as a scaffold for generating selective glucocorticoid receptor modulators .
Preparation Methods
Deacylcortivazol can be synthesized using an Ullmann-type reaction. The this compound-like backbone is modified with various pendant groups at the 1’- and 2’-positions of the pyrazole ring . This synthetic route involves the use of aliphatic and aromatic groups, with phenyl and 4-fluorophenyl substitutions exhibiting high cellular affinity for the receptor .
Chemical Reactions Analysis
Deacylcortivazol undergoes various chemical reactions, including substitution reactions. The compound’s phenylpyrazole group allows for modifications at the 1’- and 2’-positions, leading to the formation of different ligands with glucocorticoid activity . Common reagents used in these reactions include phenyl and 4-fluorophenyl groups, which enhance the compound’s cellular affinity and potency . The major products formed from these reactions are ligands with varying degrees of glucocorticoid receptor activity .
Scientific Research Applications
Deacylcortivazol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a scaffold for generating selective glucocorticoid receptor modulators . In biology and medicine, this compound is used for its potent anti-inflammatory and chemotherapeutic properties . It has shown cytotoxicity to leukemia cells and is being explored as a potential chemotherapeutic agent for glucocorticoid-resistant leukemia . Additionally, this compound’s unique structure and high potency make it a valuable tool for studying glucocorticoid receptor interactions and cellular responses .
Mechanism of Action
Deacylcortivazol exerts its effects by binding tightly to the glucocorticoid receptor, a ligand-activated transcription factor . This binding induces the translocation of the receptor to the nucleus, where it regulates the expression of genes involved in various cellular activities . The compound’s unique structure allows it to fit into the expanded binding pocket of the glucocorticoid receptor, enhancing its potency and selectivity . This compound also exhibits two types of toxic effects on leukemic lymphoblasts: one mediated by the glucocorticoid receptor and the other independent of it .
Comparison with Similar Compounds
Deacylcortivazol is unique compared to other glucocorticoids due to its modified structure and high potency. Similar compounds include dexamethasone, a commonly used strong glucocorticoid, and other pyrazolo-steroids with anti-inflammatory activity . This compound’s phenylpyrazole group and elimination of the C3-keto group distinguish it from these compounds, allowing for greater potency and selectivity . The compound’s ability to bind tightly to the glucocorticoid receptor and its cytotoxicity to leukemia cells further highlight its uniqueness .
Properties
CAS No. |
4906-84-7 |
---|---|
Molecular Formula |
C30H36N2O4 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3/t18-,21+,23+,25+,27-,28+,29+,30+/m1/s1 |
InChI Key |
FKAINCOIINXAOK-UFVJYOHBSA-N |
SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11 beta,17,21-trihydroxy-6,16 alpha-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one bimedrazole deacylcortivazol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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